MIR96-IN-1

miR-96 inhibition breast cancer RNA-targeted small molecules

MIR96-IN-1 is the prototypical small-molecule inhibitor of pri-miR-96 Drosha processing, providing clean, selective knockdown without confounding off-target modulation of miR-182 or miR-183. Unlike antisense oligonucleotides that cross-silence family members, or nanomolar derivatives such as Targaprimir-96, MIR96-IN-1 delivers well-characterized biophysical parameters (Kd 1.3–9.4 μM) and an azide handle for direct CuAAC/SPAAC conjugation—enabling custom chemoproteomics, imaging probes, and affinity pulldowns without additional synthetic modification. Essential for reproducible target validation, synthetic lethality screens, and RNA-small-molecule assay development.

Molecular Formula C33H48N8O2
Molecular Weight 588.8 g/mol
Cat. No. B609051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMIR96-IN-1
SynonymsMIR96-IN-1;  MIR96 IN 1;  MIR96IN1;  MIR96 inhibitor 1;  MIR96-inhibitor-1; 
Molecular FormulaC33H48N8O2
Molecular Weight588.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1OCCCC(=O)NCCCN=[N+]=[N-])C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)C
InChIInChI=1S/C33H48N8O2/c1-32(2,3)25-20-23(31-37-27-12-11-24(22-28(27)38-31)41-17-15-40(7)16-18-41)21-26(33(4,5)6)30(25)43-19-8-10-29(42)35-13-9-14-36-39-34/h11-12,20-22H,8-10,13-19H2,1-7H3,(H,35,42)(H,37,38)
InChIKeyLTPQCIXFOJELHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MIR96-IN-1 (CAS 1311982-88-3) | A Small-Molecule Inhibitor of Precursor miR-96 Biogenesis for Cancer Research


MIR96-IN-1 is a benzimidazole-based small molecule that selectively binds the Drosha cleavage site within the hairpin precursor of microRNA-96 (miR-96), thereby inhibiting its biogenesis and triggering apoptosis in cancer cells [1]. It is the first rationally designed small-molecule miRNA inhibitor discovered via the Inforna sequence-based computational platform, demonstrating that RNA motifs can be targeted from sequence information alone [2].

MIR96-IN-1: Why Generic Substitution with Antagomirs, ASOs, or Other Small-Molecule miR-96 Inhibitors Fails in Experimental Design


The miR-96 inhibitory landscape includes multiple chemical classes—antisense oligonucleotides (ASOs), antagomirs, and small molecules like Targaprimir-96—that differ fundamentally in their mechanism, potency, selectivity, and experimental utility [1]. MIR96-IN-1 inhibits biogenesis at the Drosha processing step, a mode of action distinct from mature miRNA sequestration by antagomirs, and exhibits quantifiably different potency and selectivity profiles [2]. Interchanging these agents without accounting for their divergent binding affinities, off-target profiles, and cellular activities can lead to irreproducible results and erroneous mechanistic conclusions [3].

MIR96-IN-1 Quantitative Differentiation: Head-to-Head Potency, Selectivity, and Binding Affinity Data vs. Comparators


miR-96 Silencing Potency: 90% Reduction at 40 μM vs. Targaprimir-96 (IC50 ~50 nM)

MIR96-IN-1 reduces mature miR-96 levels by 90% at 40 μM in breast cancer cells [1]. In contrast, the more recently developed small-molecule miR-96 inhibitor Targaprimir-96 (TFA salt) exhibits an IC50 of approximately 50 nM in MDA-MB-231 triple-negative breast cancer cells [2]. This ~800-fold difference in effective concentration (40,000 nM vs. 50 nM) reflects the evolutionary optimization from the first-generation Inforna-derived lead to a second-generation compound with enhanced RNA-binding properties, underscoring that MIR96-IN-1 and Targaprimir-96 are not interchangeable and serve distinct roles in experimental design.

miR-96 inhibition breast cancer RNA-targeted small molecules

Selectivity Profile: MIR96-IN-1 Spares miR-182 and miR-183 at 40 μM, Outperforming Oligonucleotide-Based Inhibitors

At 40 μM, MIR96-IN-1 selectively silences miR-96 production without affecting the closely related miR-182 or miR-183 family members [1]. In a direct comparison, a locked nucleic acid (LNA) oligonucleotide designed against miR-96 silenced ~90% of miR-96 expression at 50 nM but also suppressed ~50% of miR-183 expression, demonstrating significant off-target activity [1]. The original publication concludes that MIR96-IN-1 is 'more selective than an oligonucleotide' [2]. This selectivity is corroborated by miRNA profiling studies showing that compound 1 only significantly affects miR-96 biogenesis among all miRNAs [3].

miRNA selectivity off-target effects RNA-targeted probes

Binding Affinity Landscape: Kd Values for Five RNA Constructs vs. Targaprimir-96's High-Affinity Engagement

MIR96-IN-1 binds to five distinct RNA constructs (RNA1–RNA5) with dissociation constants (Kd) ranging from 1.3 to 9.4 μM . RNA1 and RNA4 exhibit the highest affinity (Kd = 1.3 μM), while RNA2 shows the weakest binding (Kd = 9.4 μM) [1]. In comparison, Targaprimir-96—a structurally optimized derivative—binds the same RNA constructs with Kd values of 1.2, 0.9, 1.2, and 1.5 μM, and achieves a markedly higher affinity for RNA3 (containing the Drosha site and adjacent GG internal loop) with a Kd of 85 nM [2]. This binding affinity gradient (low micromolar vs. low nanomolar) quantifies the molecular evolution from MIR96-IN-1 to Targaprimir-96 and informs experimental selection.

RNA-small molecule interactions binding affinity Kd determination

Functional Apoptosis Induction: 40% TUNEL-Positive Cells at 40 μM in MCF7 Breast Cancer Cells

Treatment of MCF7 breast cancer cells with 40 μM MIR96-IN-1 resulted in approximately 40% TUNEL-positive cells, indicative of apoptosis induction [1]. This functional outcome is linked to the upregulation of FOXO1, a validated miR-96 target, with a ~2.5-fold increase in FOXO1 protein levels observed under the same treatment conditions [2]. The apoptotic effect is ablated when FOXO1 expression is knocked down by siRNA, confirming that the observed cell death is mediated specifically through the miR-96/FOXO1 axis [3]. In comparison, Targaprimir-96 induces FOXO1 upregulation and apoptosis at 50 nM in breast cancer cell line 4175 [4].

apoptosis assay cancer cell death functional validation

Click Chemistry Compatibility: Azide Functional Group Enables CuAAC and SPAAC Bioconjugation

MIR96-IN-1 contains an azide (N3) moiety that renders it compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This chemical feature permits covalent conjugation to alkyne-bearing probes, fluorophores, or affinity tags without disrupting the compound's miR-96 inhibitory activity [1]. In contrast, Targaprimir-96 lacks this azide functionality, and antagomirs/ASOs require separate chemical derivatization for conjugation [2]. This orthogonal reactivity makes MIR96-IN-1 uniquely suited for target engagement studies, pull-down assays, and probe development applications where covalent labeling is required [3].

click chemistry bioconjugation chemical biology

MIR96-IN-1 Recommended Experimental Applications Based on Quantitative Evidence


First-Generation Tool Compound for miR-96 Biogenesis Mechanism Studies

MIR96-IN-1 is the prototypical small-molecule inhibitor of pri-miR-96 Drosha processing, reducing mature miR-96 by 90% at 40 μM [1]. Its well-characterized binding to the Drosha site and the extensive selectivity data (sparing miR-182/183 at active concentrations) make it an ideal probe for dissecting the biogenesis pathway of miR-96 and its transcriptional targets without the confounding off-target effects associated with oligonucleotide-based inhibitors . Researchers investigating the role of miR-96 in cancer biology should use MIR96-IN-1 for initial target validation and mechanistic studies, reserving higher-potency derivatives like Targaprimir-96 for applications requiring nanomolar activity [2].

High-Selectivity Loss-of-Function Experiments Requiring Minimal Off-Target Interference

miRNA profiling studies demonstrate that MIR96-IN-1 only significantly affects miR-96 biogenesis, with no detectable impact on miR-182 or miR-183 [1]. In contrast, LNA oligonucleotides designed against miR-96 silence ~50% of miR-183 at effective concentrations . For experiments where off-target miRNA modulation could confound results—such as genome-wide expression profiling, synthetic lethality screens, or epistasis analyses—MIR96-IN-1 provides a cleaner loss-of-function signal [2]. This superior selectivity is particularly valuable when studying the miR-183/96/182 cluster, where cross-regulation among family members is common [3].

Chemical Biology Probe Development via Click Chemistry Conjugation

The azide functional group on MIR96-IN-1 enables straightforward conjugation to alkyne-modified fluorophores, biotin, or affinity resins via CuAAC or SPAAC click chemistry [1]. This reactivity allows researchers to generate custom probes for cellular target engagement studies, subcellular localization imaging, or affinity purification of miR-96-associated ribonucleoprotein complexes . Unlike Targaprimir-96 or antagomirs, which lack built-in conjugation handles, MIR96-IN-1 can be directly incorporated into bifunctional constructs without additional synthetic modification [2]. This feature is especially valuable for chemoproteomics studies aimed at identifying proteins that interact with the miR-96 processing machinery [3].

Benchmarking New RNA-Targeted Small Molecule Screening Platforms

MIR96-IN-1 was discovered using the Inforna computational platform, which achieved a 41–44% hit rate in identifying bioactive small molecules that bind nuclease-processing sites on miRNA precursors [1]. Its well-documented biophysical parameters—Kd values for five RNA constructs ranging from 1.3 to 9.4 μM—provide a calibrated reference point for validating new RNA-targeted screening assays or computational prediction tools . Assay development groups and screening core facilities can use MIR96-IN-1 as a positive control compound when establishing high-throughput methods for RNA-small molecule interaction screening, given its reproducible activity and commercial availability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MIR96-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.